molecular formula C8H5Cl2NO3 B15365296 Methyl 4,6-dichloro-2-formylnicotinate

Methyl 4,6-dichloro-2-formylnicotinate

Cat. No.: B15365296
M. Wt: 234.03 g/mol
InChI Key: HDLSKVVGTBRAMF-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-2-formylnicotinate is a chlorinated nicotinic acid derivative characterized by a formyl (-CHO) group at the 2-position and methyl ester (-COOCH₃) at the 3-position of the pyridine ring, with chlorine substituents at the 4- and 6-positions. This compound is of interest in medicinal and agrochemical research due to its reactive formyl group, which serves as a versatile site for further functionalization (e.g., Schiff base formation).

Properties

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

IUPAC Name

methyl 4,6-dichloro-2-formylpyridine-3-carboxylate

InChI

InChI=1S/C8H5Cl2NO3/c1-14-8(13)7-4(9)2-6(10)11-5(7)3-12/h2-3H,1H3

InChI Key

HDLSKVVGTBRAMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1Cl)Cl)C=O

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules. Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogs

Compound Name Substituents (Position) Ester Group Similarity Score* Key Inferred Properties
This compound 4-Cl, 6-Cl, 2-CHO Methyl N/A High polarity, reactive formyl, strong H-bonding
Methyl 2-amino-4,6-dichloronicotinate 4-Cl, 6-Cl, 2-NH₂ Methyl 0.76 Basic amino group, lower reactivity than CHO
Ethyl 4,6-dichloro-5-methylnicotinate 4-Cl, 6-Cl, 5-CH₃ Ethyl 0.80 Increased lipophilicity due to ethyl ester
Ethyl 4-chloronicotinate hydrochloride 4-Cl, no 6-Cl, protonated NH Ethyl 0.77 Ionic character, enhanced solubility in water

*Similarity scores derived from structural databases (e.g., CAS comparisons) .

Key Observations:

Functional Group Influence: Formyl (-CHO) vs. Amino (-NH₂): The formyl group in the target compound introduces higher polarity and reactivity compared to the amino group in Methyl 2-amino-4,6-dichloronicotinate. Methyl vs. Ethyl Ester: Ethyl esters (e.g., Ethyl 4,6-dichloro-5-methylnicotinate) exhibit greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to methyl esters .

Substituent Position and Electronic Effects :

  • The 4,6-dichloro substitution in the target compound creates a strong electron-withdrawing environment, stabilizing the pyridine ring and directing electrophilic attacks to the 2-position. Analogs lacking 6-Cl (e.g., Ethyl 4-chloronicotinate hydrochloride) show reduced electronic effects and altered reactivity .

Hydrogen Bonding and Crystallography: The formyl group’s ability to form hydrogen bonds contrasts with the amino group’s capacity for both donation and acceptance. This difference may influence supramolecular assembly and crystallization behavior, as seen in SHELX-refined structures .

Chromatographic Behavior: Methyl esters (e.g., sandaracopimaric acid methyl ester in ) exhibit distinct retention times in gas chromatography (GC) due to their volatility and polarity. The target compound’s formyl group may reduce volatility compared to non-polar analogs like methyl palmitate .

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